4-(4-Isopropylphenoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

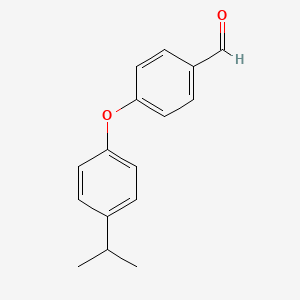

4-(4-Isopropylphenoxy)benzaldehyde is a chemical compound with the molecular formula C16H16O2 . It is used in scientific research, and its unique properties make it ideal for various applications, including drug synthesis and organic chemistry studies.

Synthesis Analysis

The synthesis of benzaldehydes, including this compound, can be achieved by using hypochlorite as an oxidant in an organic medium under phase transfer catalysis . Another method involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using periodic density functional theory (DFT) calculations . These calculations provide a nearly one-to-one match between the calculated and observed bands in the inelastic neutron scattering (INS) spectrum of the crystalline compound .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo reduction reactions . It can also be involved in the synthesis of novel benzaldehyde derivatives .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 4-(4-Isopropylphenoxy)benzaldehyde has been explored in the synthesis of various chemical compounds. It has been used in the stereoselective synthesis of 2,3-epoxy-amides, demonstrating its utility in forming specific chemical structures with good yields (Fernández, Durante-Lanes, & López-Herrera, 1990).

Oxidation Studies

- Research has also investigated the oxidation processes of compounds similar to this compound in aqueous solutions. This includes studies on 4-isopropylphenol, which is structurally related, providing insights into the oxidative behavior of these compounds in different media (Zenkevich & Pushkareva, 2018).

Antioxidant Activity

- Compounds synthesized using this compound or its derivatives have been analyzed for their potential in vitro antioxidant activities. This illustrates its role in creating molecules that may have biological relevance, particularly in the context of oxidative stress (Yüksek et al., 2015).

Catalysis

- This compound has been involved in studies focusing on catalytic processes, like hydrodeoxygenation of aldehydes. Such research highlights its potential in catalytic reactions, which are crucial in many industrial and synthetic processes (Procházková et al., 2007).

Liquid Crystal Research

- In liquid crystal research, compounds like this compound have been synthesized to explore their phase transitions and properties. Such studies are significant for the development of materials in displays and sensors (Osman, 1982).

Synthesis of Labeled Compounds

- The synthesis of labeled benzaldehydes, which includes derivatives of this compound, is another area of interest. These compounds are vital in tracing and studying biochemical and pharmacological pathways (Boga, Alhassan, & Hesk, 2014).

Tyrosinase Inhibition

- Some studies have focused on the effects of benzaldehyde derivatives, including 4-substituted ones, on tyrosinase inhibition. This is relevant in the context of melanin synthesis and potential applications in dermatology and cosmetics (Nihei & Kubo, 2017).

Application in Flavor Industry

- Research has been conducted on bioproduction methods for benzaldehyde, which is related to this compound. This is particularly significant in the flavor industry where benzaldehyde is a key component (Craig & Daugulis, 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 4-(4-Isopropylphenoxy)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, making it an effective antifungal agent .

Mode of Action

This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption inhibits microbial growth, making the compound a potent redox cycler .

Biochemical Pathways

The affected pathways are those involved in cellular antioxidation . The compound disrupts these pathways, leading to destabilization of cellular redox homeostasis . The downstream effects of this disruption include inhibited microbial growth and potential enhancement of the efficacy of conventional drugs or fungicides .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cellular antioxidation systems and destabilization of cellular redox homeostasis . This leads to inhibited microbial growth, making the compound an effective antifungal agent .

Análisis Bioquímico

Biochemical Properties

4-(4-Isopropylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that it interacts with is 4-hydroxymandelate synthase, which is involved in the biosynthesis of benzaldehyde derivatives . This interaction is crucial for the enzymatic production of benzaldehyde from l-phenylalanine. Additionally, this compound may interact with other enzymes involved in the metabolism of aromatic compounds, influencing the overall metabolic flux and the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, its interaction with 4-hydroxymandelate synthase involves binding to the active site of the enzyme, leading to changes in its catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as 4-hydroxymandelate synthase, which plays a role in the biosynthesis of benzaldehyde derivatives . These interactions can influence the overall metabolic flux and the levels of various metabolites, thereby affecting the metabolic state of the cell.

Propiedades

IUPAC Name |

4-(4-propan-2-ylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLJWKIPGOLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610171 |

Source

|

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-86-0 |

Source

|

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.